1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound is a pyrrolo-pyrazine carboxamide derivative featuring a 4-chlorophenyl group at position 1 and a 3,4-dimethylphenyl carboxamide substituent. Its structural complexity arises from the fused pyrrolo-pyrazine core, which confers unique electronic and steric properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-5-10-19(14-16(15)2)24-22(27)26-13-12-25-11-3-4-20(25)21(26)17-6-8-18(23)9-7-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLNDYCPXCSJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylamine with 3,4-dimethylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo-Pyrazine Carboxamides
The compound’s closest analog, 1-(4-fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide (), replaces the 4-chlorophenyl with a 4-fluorophenyl group and substitutes the 3,4-dimethylphenyl with a tert-butyl carboxamide. Key differences include:
Pharmacological Activity of Pyrazoline Derivatives
Pyrazoline analogs () with 4-fluorophenyl or 4-bromophenyl groups exhibit structural similarities, though their cores differ (pyrazoline vs. pyrrolo-pyrazine). For example:
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () shows confirmed crystallographic stability but lacks reported bioactivity.
- 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole derivatives () are synthesized via hydrazine reactions, suggesting the target compound may share synthetic pathways.
The pyrrolo-pyrazine core in the target compound likely offers greater conformational rigidity compared to pyrazolines, which could enhance selectivity in enzyme inhibition .
Physicochemical Properties
- Thermal Stability : Piperazine-carboxamide analogs () exhibit chair conformations stabilized by hydrogen bonding (N–H⋯O), suggesting the target compound’s pyrrolo-pyrazine ring may adopt a similar stable conformation .
Crystallographic and Spectroscopic Data
While crystallographic data for the target compound are absent, related structures () reveal:
- Piperazine rings adopt chair conformations with bond lengths of ~1.45–1.50 Å (C–N).
- Hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing.
1H NMR shifts for pyrrolo-pyrazine derivatives () typically show aromatic protons at δ 7.8–8.7 ppm, while alkyl groups resonate at δ 1.2–2.5 ppm. The target compound’s dimethylphenyl group would likely produce distinct upfield shifts compared to tert-butyl analogs .
Biological Activity
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C18H18ClN5O
- Molecular Weight : 355.83 g/mol
- InChIKey : KPRGSSVWBDFVHR-UHFFFAOYSA-N
Research indicates that compounds similar to this compound exhibit significant kinase inhibition properties. Specifically, they can inhibit the AKT signaling pathway, which is crucial in various cancers including glioma. Inhibition of AKT2/PKBβ has been associated with reduced tumor growth and improved survival rates in preclinical models .
Anticancer Properties
A study focused on related compounds demonstrated that pyrano[2,3-c]pyrazole derivatives showed promising anticancer activity against glioblastoma cell lines. The compound 4j , a derivative featuring a similar structure to the target compound, inhibited the formation of neurospheres in patient-derived glioma stem cells and exhibited low cytotoxicity towards non-cancerous cells .
| Compound | Activity | EC50 (µM) | Target |
|---|---|---|---|
| 4j | Anti-glioma | 0.5 | AKT2/PKBβ |
Cytotoxicity Studies
Cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that while the compound effectively induced apoptosis in cancer cells, it maintained a favorable safety profile with minimal toxicity towards healthy cells .
Case Studies and Research Findings
- Case Study on Glioblastoma : A series of experiments were conducted to assess the efficacy of pyrano[2,3-c]pyrazoles against glioblastoma. The findings highlighted that these compounds could significantly reduce tumor cell viability while sparing normal cells from cytotoxic effects .
- Kinase Inhibition Profile : The compound was screened against a panel of 139 kinases and exhibited selective inhibition towards AKT2/PKBβ. This selectivity is critical as it minimizes off-target effects and enhances therapeutic potential in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
